molecular formula C17H15F3N2O3 B6902599 N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide

N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide

Cat. No.: B6902599
M. Wt: 352.31 g/mol
InChI Key: IWUBZASVPFYNOZ-UHFFFAOYSA-N
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Description

N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, a trifluoromethyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can yield lactones, while reduction of nitro groups on the pyridine ring results in amines.

Scientific Research Applications

Chemistry

In chemistry, N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its trifluoromethyl group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity by increasing hydrophobic interactions, while the oxolane ring and pyridine moiety contribute to its overall stability and reactivity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
  • N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzylamine
  • N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzyl alcohol

Uniqueness

Compared to similar compounds, N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a more effective candidate for drug development and industrial applications.

Properties

IUPAC Name

N-(oxolan-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)12-3-6-15(21-9-12)25-14-4-1-11(2-5-14)16(23)22-13-7-8-24-10-13/h1-6,9,13H,7-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUBZASVPFYNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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